molecular formula C26H38N4 B6005652 N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine

N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine

Cat. No.: B6005652
M. Wt: 406.6 g/mol
InChI Key: SVQNZGNDCLMEGY-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine is a complex organic compound that features multiple functional groups, including piperidine and pyridine rings. Compounds with such structures are often explored for their potential pharmacological activities, including interactions with various biological targets.

Properties

IUPAC Name

N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4/c1-28(25-14-19-30(20-15-25)21-24-12-5-6-16-27-24)26-13-8-18-29(22-26)17-7-11-23-9-3-2-4-10-23/h2-6,9-10,12,16,25-26H,7-8,11,13-15,17-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQNZGNDCLMEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=N2)C3CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine likely involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    N-Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The phenylpropyl group can be attached through coupling reactions, possibly using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or phenylpropyl groups.

    Reduction: Reduction reactions could target the pyridine ring or other unsaturated bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the nitrogen atoms or aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a ligand in catalytic reactions.

    Material Science:

Biology

    Receptor Binding Studies: Investigating interactions with neurotransmitter receptors or other biological targets.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

Medicine

    Drug Development: Exploring its potential as a therapeutic agent for various conditions.

    Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate conversion.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(3-phenylpropyl)piperidin-4-amine: Lacks the pyridine group.

    N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine: Lacks the phenylpropyl group.

Uniqueness

The presence of both the pyridine and phenylpropyl groups in N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine may confer unique binding properties and biological activities compared to its simpler analogs.

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